molecular formula C19H24N2O4 B033041 (2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester CAS No. 170458-96-5

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester

Cat. No. B033041
CAS RN: 170458-96-5
M. Wt: 344.4 g/mol
InChI Key: OVWPQOZZANXDAA-NVXWUHKLSA-N
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Description

The compound is an indole derivative . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . In one of the routes, CDI and ammonia or hydrazine hydrate were used to obtain indole 2-carboxamide . CDI is commonly used to convert amines to amides, carbamates, and urea .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

During the synthesis steps, the intermediate carbaldehyde is produced as the main intermediate . Also, in one of the routes, NaClO2 salt and NaH2PO4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .


Physical And Chemical Properties Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound can be used in the synthesis of indole derivatives, which have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound, being an indole derivative, could potentially exhibit these biological activities.

Antiviral Activity

Indole derivatives have been reported to show antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Given its indole structure, this compound could potentially be used in the development of new antiviral agents.

Anti-HIV Activity

Indole derivatives have also been reported to show anti-HIV activity . For example, a series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as anti-HIV-1 . This compound could potentially be used in the development of new anti-HIV agents.

Green Chemistry Applications

The compound can be used in green chemistry applications. For instance, it can be used in the synthesis of novel benzimidazole-substituted indoles by deploying ZnO nanoparticles as a reusable catalyst .

Development of New Therapeutic Possibilities

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This compound, being an indole derivative, could potentially be used in the development of new therapeutic possibilities.

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Safety and Hazards

The safety of similar compounds was supported by a high spleen index and an obvious increase of body weight of the treated S180 mice . On the healthy mouse model, the LD (50) value of a similar compound is higher than 890 μmol kg (-1) .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl (2R,4R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-5-oxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-24-18(23)21-15(16(22)25-17(21)19(2,3)4)10-12-11-20-14-9-7-6-8-13(12)14/h6-9,11,15,17,20H,5,10H2,1-4H3/t15-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPQOZZANXDAA-NVXWUHKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C(C(=O)OC1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1[C@@H](C(=O)O[C@@H]1C(C)(C)C)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester

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